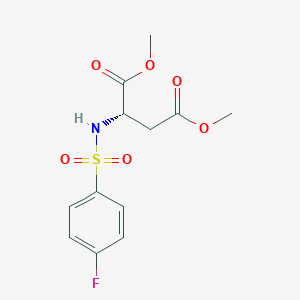
dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate is a chemical compound that features a fluorinated phenyl group attached to a sulfonyl moiety, which is further connected to an L-aspartate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate typically involves the following steps:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the introduction of a sulfonyl group to a 4-fluorophenyl ring. Common reagents include sulfuryl chloride (SO2Cl2) and fluorobenzene, under conditions that facilitate electrophilic aromatic substitution.
Coupling with L-Aspartate: The sulfonylated fluorophenyl intermediate is then coupled with L-aspartate. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of L-aspartate, facilitating the formation of the desired ester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. The use of continuous flow reactors could also be explored to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving sulfonyl groups.
Wirkmechanismus
The mechanism of action of dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl ((4-chlorophenyl)sulfonyl)-L-aspartate
- Dimethyl ((4-bromophenyl)sulfonyl)-L-aspartate
- Dimethyl ((4-methylphenyl)sulfonyl)-L-aspartate
Uniqueness
Dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability, binding affinity, and specificity in biological systems, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H14FNO6S |
|---|---|
Molekulargewicht |
319.31 g/mol |
IUPAC-Name |
dimethyl (2S)-2-[(4-fluorophenyl)sulfonylamino]butanedioate |
InChI |
InChI=1S/C12H14FNO6S/c1-19-11(15)7-10(12(16)20-2)14-21(17,18)9-5-3-8(13)4-6-9/h3-6,10,14H,7H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
CHKPFLCKTIQFNL-JTQLQIEISA-N |
Isomerische SMILES |
COC(=O)C[C@@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F |
Kanonische SMILES |
COC(=O)CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


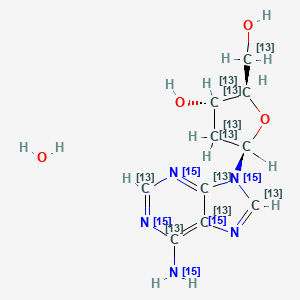

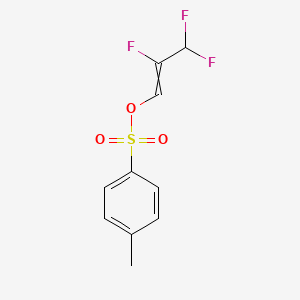
![1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol](/img/structure/B14081858.png)

![7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081872.png)
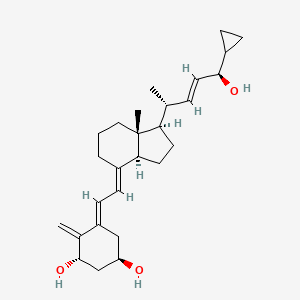

![ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B14081887.png)

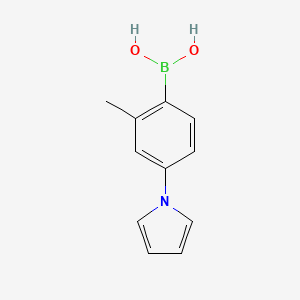
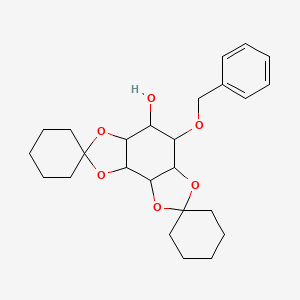

![Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14081922.png)
